molecular formula C28H23N3O7S B2444734 [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid CAS No. 2567504-35-0

[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid

Cat. No.: B2444734
CAS No.: 2567504-35-0
M. Wt: 545.57
InChI Key: IZQLYTRTLQRVOR-UHFFFAOYSA-N
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Description

[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including oxo, phenoxy, and sulfonic acid groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-phenoxyaniline and an appropriate oxo compound, followed by acetylation and sulfonation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced reactors and purification systems. The choice of raw materials, reaction conditions, and purification techniques are optimized to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical and industrial applications.

Scientific Research Applications

[(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(2-{[(4-phenoxyphenyl)carbamoyl]formamido}phenyl)carbamoyl](phenyl)methanesulfonicacid include:

Uniqueness

Its structural complexity allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-oxo-2-[2-[[2-oxo-2-(4-phenoxyanilino)acetyl]amino]anilino]-1-phenylethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O7S/c32-26(25(39(35,36)37)19-9-3-1-4-10-19)30-23-13-7-8-14-24(23)31-28(34)27(33)29-20-15-17-22(18-16-20)38-21-11-5-2-6-12-21/h1-18,25H,(H,29,33)(H,30,32)(H,31,34)(H,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQLYTRTLQRVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2NC(=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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